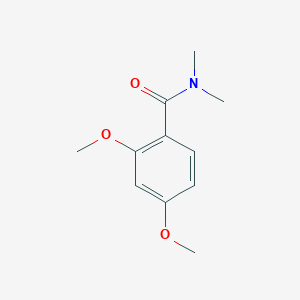
2,4-dimethoxy-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethoxy-N,N-dimethylbenzamide, also known as DMMDA, is a chemical compound that belongs to the class of phenethylamines. It is a synthetic substance that has been extensively studied for its potential use in scientific research. DMMDA has been found to possess a range of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
Mechanism of Action
The exact mechanism of action of 2,4-dimethoxy-N,N-dimethylbenzamide is not fully understood. However, it is believed to act primarily as a partial agonist of the serotonin 5-HT2A receptor. This receptor is involved in a range of physiological processes, including mood regulation, perception, and cognition. The activation of this receptor by 2,4-dimethoxy-N,N-dimethylbenzamide may contribute to its psychoactive effects.
Biochemical and Physiological Effects
2,4-dimethoxy-N,N-dimethylbenzamide has been found to possess a range of biochemical and physiological effects. It has been shown to activate the serotonin 5-HT2A receptor, which may contribute to its psychoactive effects. 2,4-dimethoxy-N,N-dimethylbenzamide has also been found to inhibit monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition may contribute to the increased levels of these neurotransmitters observed following 2,4-dimethoxy-N,N-dimethylbenzamide administration.
Advantages and Limitations for Lab Experiments
2,4-dimethoxy-N,N-dimethylbenzamide has several advantages as a tool for scientific research. It is relatively easy to synthesize and can be produced in large quantities. It has been extensively studied and its biochemical and physiological effects are well-characterized. However, 2,4-dimethoxy-N,N-dimethylbenzamide also has several limitations. It has been found to possess psychoactive effects, which may limit its use in certain types of experiments. Additionally, the exact mechanism of action of 2,4-dimethoxy-N,N-dimethylbenzamide is not fully understood, which may limit its usefulness in some areas of research.
Future Directions
There are several potential future directions for research involving 2,4-dimethoxy-N,N-dimethylbenzamide. One area of interest is the study of its effects on various neurotransmitter systems. 2,4-dimethoxy-N,N-dimethylbenzamide has been found to activate the serotonin 5-HT2A receptor, but its effects on other receptors and neurotransmitters are not well-understood. Additionally, there is interest in exploring the potential therapeutic applications of 2,4-dimethoxy-N,N-dimethylbenzamide. Its ability to inhibit monoamine oxidase may make it a valuable tool in the treatment of certain psychiatric disorders. Finally, there is interest in developing new synthetic methods for producing 2,4-dimethoxy-N,N-dimethylbenzamide and related compounds, which may lead to the discovery of new and useful tools for scientific research.
Synthesis Methods
The synthesis of 2,4-dimethoxy-N,N-dimethylbenzamide involves the reaction of 2,4-dimethoxybenzaldehyde with N,N-dimethylformamide dimethyl acetal. The resulting product is then hydrolyzed to produce the final compound. The synthesis of 2,4-dimethoxy-N,N-dimethylbenzamide is relatively straightforward and can be carried out using standard laboratory equipment.
Scientific Research Applications
2,4-dimethoxy-N,N-dimethylbenzamide has been used extensively in scientific research as a tool for studying various biological processes. It has been found to possess a range of biochemical and physiological effects, including the activation of serotonin receptors and the inhibition of monoamine oxidase. These effects make 2,4-dimethoxy-N,N-dimethylbenzamide a valuable tool in the study of neurotransmitter systems and their role in various physiological processes.
properties
IUPAC Name |
2,4-dimethoxy-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12(2)11(13)9-6-5-8(14-3)7-10(9)15-4/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSSLCQIRPDSDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N,N-dimethylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7540615.png)
![[2-Oxo-2-(3-oxopiperazin-1-yl)ethyl] 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate](/img/structure/B7540617.png)
![2-methyl-N-[(3-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7540627.png)
![3-methyl-N-[(3-methylphenyl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B7540631.png)


![1-(2-methylpropanoyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]piperidine-4-carboxamide](/img/structure/B7540647.png)
![1-[Benzyl(propyl)amino]-3-[1-(4-chlorophenyl)ethoxy]propan-2-ol](/img/structure/B7540653.png)
![N-(cyclobutylmethyl)-3-[(2,5-dioxoimidazolidin-1-yl)methyl]benzamide](/img/structure/B7540658.png)

![2-{[3-(Benzyloxy)-2-hydroxypropyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B7540685.png)
![1,3,6-trimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540700.png)
